(2-Chlorophenyl)(3-chlorophenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(3-chlorophenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N It is a derivative of methanamine, where two chlorine atoms are substituted at the 2 and 3 positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorobenzylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(2-Chlorophenyl)(3-chlorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)methanamine: A similar compound with a single chlorine substitution at the 3 position of the phenyl ring.
(2-Chlorophenyl)methanamine: A compound with a single chlorine substitution at the 2 position of the phenyl ring.
(2-Chlorophenyl)(3-methoxyphenyl)methanamine: A compound with a methoxy group substitution at the 3 position instead of a chlorine atom.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanamine is unique due to the presence of two chlorine atoms at specific positions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds .
Biological Activity
(2-Chlorophenyl)(3-chlorophenyl)methanamine, also known as 286947-80-6, is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11Cl2N, featuring two chlorine substituents on the phenyl rings. The compound's structure is significant as it influences its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H11Cl2N |
Molecular Weight | 252.14 g/mol |
IUPAC Name | This compound |
CAS Number | 286947-80-6 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis. Notably, it has shown promising results in colon cancer models by inducing mitotic arrest, thereby preventing cancer cell division.
Case Study: Colon Cancer Cells
- In a study involving HT29 colon cancer cells, this compound induced significant G2/M phase arrest at low micromolar concentrations, demonstrating its potential as a therapeutic agent against colon cancer .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced cell proliferation.
- Receptor Modulation : It may modulate receptor activity associated with growth factor signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity.
Compound Variation | Observed Activity |
---|---|
Substitution at different positions | Alters binding affinity and potency |
Presence of additional functional groups | Enhances or diminishes biological activity |
For instance, modifications that increase hydrophobicity have been shown to enhance anticancer activity by improving cellular uptake .
Comparative Analysis with Similar Compounds
Comparative studies highlight how this compound stands out among similar compounds:
Compound Name | Biological Activity |
---|---|
(3-Chlorophenyl)methanamine | Moderate anticancer activity |
(2-Chlorophenyl)methanamine | Limited antimicrobial properties |
(2-Chlorophenyl)(3-methoxyphenyl)methanamine | Enhanced selectivity against certain cancer types |
The dual chlorine substitution in this compound enhances its reactivity and biological efficacy compared to these analogs .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKERZFXBJZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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